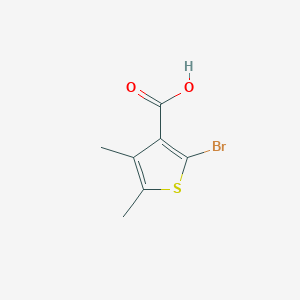

2-Bromo-4,5-dimethylthiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

2-bromo-4,5-dimethylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-3-4(2)11-6(8)5(3)7(9)10/h1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLITVQPROCSGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)O)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175217-22-8 | |

| Record name | 2-bromo-4,5-dimethylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dimethylthiophene-3-carboxylic acid typically involves the bromination of 4,5-dimethylthiophene-3-carboxylic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the thiophene ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-dimethylthiophene-3-carboxylic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution: Formation of various substituted thiophene derivatives.

Oxidation: Formation of thiophene sulfoxides or sulfones.

Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

2-Bromo-4,5-dimethylthiophene-3-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethylthiophene-3-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Key Observations :

- Bromine vs. Carbamoylamino: Bromine’s electronegativity directs electrophilic reactions (e.g., cross-coupling), while carbamoylamino supports supramolecular interactions .

- Carboxylic Acid vs. Ester : The acid form is more reactive in condensation reactions (e.g., peptide coupling), whereas esters serve as stable intermediates.

Biological Activity

2-Bromo-4,5-dimethylthiophene-3-carboxylic acid (CAS No. 175217-22-8) is a bromo-substituted thiophene derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

The molecular formula of this compound is CHBrOS, with a molecular weight of 235.1 g/mol. Its structure features a bromine atom at the 2-position and carboxylic acid functionality at the 3-position, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets within biological systems. The carboxylic acid group can act as a hydrogen bond donor or acceptor, facilitating interactions with proteins and enzymes. Additionally, the bromine substitution may enhance its reactivity towards nucleophiles, allowing for various biochemical transformations.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have suggested that thiophene derivatives can inhibit the proliferation of cancer cells, including pancreatic carcinoma and renal cell adenocarcinoma. The compound's ability to modulate pathways involved in cell growth and apoptosis is under investigation .

- Anti-inflammatory Effects : Preliminary studies indicate potential inhibitory activity on prostaglandin E, a key mediator in inflammatory responses . This suggests possible applications in treating inflammatory diseases.

- Antimicrobial Properties : Similar thiophene compounds have demonstrated antimicrobial activity against various pathogens. The specific effects of this compound on bacterial strains remain to be fully elucidated but are a promising area for future research .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focused on the effects of various thiophene derivatives on pancreatic cancer cells revealed that compounds with similar structures to this compound exhibited significant cytotoxicity. The mechanism involved the induction of apoptosis through the activation of caspase pathways . Further testing is needed to determine the specific efficacy and mechanism of action for this compound.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves bromination processes under controlled conditions to ensure selective substitution. The compound can undergo various reactions such as nucleophilic substitutions and oxidation processes, which can be leveraged in synthetic organic chemistry to produce further derivatives with enhanced biological properties.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-4,5-dimethylthiophene-3-carboxylic acid in laboratory settings?

Methodological Answer: The synthesis typically involves bromination of 4,5-dimethylthiophene-3-carboxylic acid precursors. Key steps include:

- Precursor Preparation: Start with cyclization of appropriate thiophene derivatives (e.g., via Gewald reaction or Knorr-type cyclization).

- Bromination: Use bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like acetic acid or dichloromethane at 0–25°C to ensure regioselective bromination at the 2-position .

- Purification: Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the product.

Table 1: Representative Reaction Conditions

| Brominating Agent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Br₂ | CH₃COOH | 0–5°C | 65–75 | |

| NBS | DCM | 25°C | 70–80 |

Key Consideration: Monitor reaction progress via TLC (Rf ~0.4 in hexane:EtOAc 3:1) to prevent over-bromination.

Q. How is the molecular structure of this compound elucidated using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

-

¹H/¹³C NMR: Confirm substitution pattern (e.g., methyl groups at 4,5-positions: δ 2.2–2.4 ppm for CH₃; carboxylic proton at δ 12–13 ppm).

-

IR: Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

- X-ray Crystallography:

-

Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal analysis.

-

Refinement: Apply SHELXL software for structure solution, leveraging Hirshfeld surface analysis to validate hydrogen-bonding networks .

Table 2: Key Structural Parameters (from Crystallographic Data)

Parameter Value C-Br Bond Length 1.89 Å Dihedral Angle (COOH) 12.5° Hydrogen Bonds O-H⋯O (2.65 Å)

Q. What are the primary applications of this compound as a building block in organic synthesis?

Methodological Answer: The compound serves as a precursor for:

- Pharmaceutical Intermediates: Coupling with amines via EDC/HOBt-mediated reactions to form amides for kinase inhibitors .

- Material Science: Incorporation into conjugated polymers (e.g., via Suzuki-Miyaura cross-coupling) for optoelectronic materials .

- Supramolecular Chemistry: Functionalization via carboxylate coordination to metal-organic frameworks (MOFs) .

Key Reaction: Suzuki Coupling Protocol:

- Use Pd(PPh₃)₄ catalyst, K₂CO₃ base, and aryl boronic acids in THF/H₂O (3:1) at 80°C for 12 hours .

Advanced Research Questions

Q. What strategies can be employed to address regioselectivity challenges during the bromination of 4,5-dimethylthiophene-3-carboxylic acid precursors?

Methodological Answer: Regioselectivity issues arise due to competing bromination at non-target positions. Mitigation strategies include:

- Directing Groups: Introduce temporary protecting groups (e.g., methyl ester) to orient bromination .

- Lewis Acid Catalysis: Use FeCl₃ or AlCl₃ to polarize the thiophene ring, favoring electrophilic attack at the 2-position .

- Low-Temperature Control: Maintain reactions at –10°C to slow kinetic pathways and enhance thermodynamic control .

Case Study: Uncontrolled bromination at 50°C yielded a 1:2 mixture of 2-bromo and 5-bromo isomers. Adjusting to –10°C with FeCl₃ increased 2-bromo selectivity to >95% .

Q. How can researchers resolve contradictions in biological activity data observed for derivatives of this compound?

Methodological Answer: Discrepancies often stem from:

- Purity Issues: Validate compound purity via HPLC (>98%) and mass spectrometry.

- Stereochemical Effects: Perform enantiomeric resolution (e.g., chiral HPLC) to isolate active isomers .

- Target Specificity: Use molecular docking (e.g., AutoDock Vina) to assess binding modes to biological targets like enzymes or receptors .

Example: A derivative showed inconsistent IC₅₀ values (10–100 µM) against COX-2. Chiral separation revealed the (R)-enantiomer was 10-fold more active than the (S)-form .

Q. What advanced computational methods are recommended for predicting the reactivity and interaction mechanisms of this compound in supramolecular chemistry?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model electrostatic potentials and nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate self-assembly in solvents (e.g., water/DMF) using GROMACS to predict aggregation behavior .

- Graph Set Analysis: Apply Etter’s rules to classify hydrogen-bonding patterns in crystal lattices, aiding in cocrystal design .

Table 3: Computed Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | –6.2 |

| LUMO Energy | –1.8 |

| Electrophilicity Index | 3.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.